N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is C14H20N6O3S2, and it has a molecular weight of approximately 384.47 g/mol . The compound features a unique combination of functional groups, including a thiadiazole ring and a pyrazole moiety, which contribute to its biological activity.
This compound is classified under the category of heterocyclic compounds due to its incorporation of nitrogen-containing rings. It can be sourced from various chemical suppliers and databases, such as PubChem and BenchChem, which provide detailed information on its structure and properties . The compound's unique structure makes it a candidate for various applications in medicinal chemistry and pharmacology.
The synthesis of N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves several steps:
These methods require careful control of reaction conditions such as temperature and pH to optimize yields and purity .
The molecular structure of N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be represented using various chemical notation systems:
InChI=1S/C14H20N6O3S2/c1-14(2,3)16-9(21)7-24-13-18-17-12(25-13)15-10(22)8-6-20(4)19-11(8)23-5/h6H,7H2,1-5H3,(H,16,21)(H,15,17,22)
CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
These notations provide insight into the compound's connectivity and stereochemistry .
The compound exhibits reactivity characteristic of both carboxamide and thiadiazole functionalities. Potential chemical reactions include:
These reactions are essential for modifying the compound for various applications in drug development .
The mechanism of action for N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is not fully elucidated but may involve:
Research into its pharmacodynamics is ongoing to better understand these interactions .
The physical properties of N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide include:
Chemical properties indicate that the compound's reactivity is influenced by its functional groups, particularly the carboxamide and thiadiazole moieties .
N-(5-((2-(tert-butylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has potential applications in:
Continued research will likely uncover additional applications based on its unique chemical properties and biological activities .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: